molecular formula C21H25NO6S B2877139 Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 72625-07-1

Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2877139
CAS No.: 72625-07-1
M. Wt: 419.49
InChI Key: SYESHSJPKCQEJC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted at position 2 with a 3,4,5-trimethoxybenzamide group and at position 3 with an ethyl carboxylate. The 3,4,5-trimethoxyphenyl group is notable for its electron-donating methoxy substituents, which enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6S/c1-5-28-21(24)17-13-8-6-7-9-16(13)29-20(17)22-19(23)12-10-14(25-2)18(27-4)15(11-12)26-3/h10-11H,5-9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESHSJPKCQEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Its unique structure combines a benzothiophene core with various functional groups that contribute to its biological activity. This article delves into the biological activities associated with this compound, focusing on its anticancer properties and other potential therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C25H32N2O7S
  • Molecular Weight : 504.6 g/mol
  • IUPAC Name : Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

The compound features a thiophene ring fused with a benzothiophene structure, which is known for its stability and versatility in various chemical reactions. The presence of the trimethoxyphenyl group is significant for its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit promising antitumor properties. A study published in Molecules evaluated various derivatives of benzothiophene for their cytotoxic effects on cancer cell lines. The results showed that certain derivatives had IC50 values ranging from 23.2 to 49.9 μM against MCF-7 breast cancer cells, indicating significant antiproliferative activity .

Case Study: MCF-7 Cell Line

In vitro studies demonstrated that treatment with the compound led to:

  • Apoptosis Induction : A reduction in cell viability by 26.86% was observed after treatment.
  • Cell Cycle Arrest : Flow cytometry analysis indicated an increase in G2/M-phase and S-phase cell cycle arrest.
  • Mechanism of Action : The compound induced apoptosis and necrosis through dual mechanisms, as evidenced by increased Annexin V positivity .

Other Biological Activities

Beyond its antitumor effects, the compound may also exhibit:

  • Anti-inflammatory Properties : Compounds with similar structures have been reported to inhibit inflammatory pathways.
  • Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity of the compound.

Comparative Analysis

The biological activity of this compound can be compared with other related thiophene derivatives. The following table summarizes key differences:

Compound NameStructural FeaturesAntitumor Activity (IC50 μM)Other Activities
This compoundBenzothiophene core with trimethoxy group23.2 - 49.9Potential anti-inflammatory
Ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylateAmino group instead of carbonylModerate activity (52.9 - 95.9)Limited studies available
Ethyl 2-benzamido-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylateSimilar core without cyclohexyl groupLower activity observedAntioxidant potential

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent variations, synthesis methods, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Substituent at Position 3 Key Features Synthesis Method Physical Data (If Available) Biological Activity
Target Compound 3,4,5-Trimethoxybenzamide Ethyl carboxylate Three methoxy groups enhance solubility and π-π interactions Likely via Petasis reaction or acylation (analogous to ) Not explicitly reported Not reported in evidence
Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () 3-Methoxybenzamide Ethyl carboxylate Single methoxy group reduces steric bulk vs. trimethoxy Acylation of amino-thiophene precursor Density: 1.27 g/cm³; Predicted bp: 479°C Not reported
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () Pyridine-4-carboxamide Ethyl carboxylate Heteroaromatic pyridine enhances metal coordination potential Acylation using pyridine-4-carboxylic acid and thionyl chloride Crystal Triclinic, P1 space group; R-factor: 0.045 Not reported
2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () 3,4,5-Trimethoxybenzamide Carboxamide Carboxamide vs. ester alters polarity and H-bonding capacity Not detailed Not reported Not reported
Ethyl 2-[(4-chlorophenyl)carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () 4-Chlorophenyl carbamoyl Ethyl carboxylate Electron-withdrawing chloro group impacts electronic density Urea-forming reactions CAS: 860788-09-6; MFCD00170447 Not reported

Key Observations:

Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound provides enhanced solubility compared to mono-methoxy () or non-polar chloro () analogs.

Synthetic Routes :

  • Multicomponent Petasis reactions (e.g., ) are effective for introducing diverse aryl groups via boronic acid intermediates.
  • Acylation with activated carboxylic acids (e.g., pyridine-4-carboxylic acid in ) is a common strategy for amide bond formation.

Physicochemical Properties :

  • The trimethoxy derivative likely has higher solubility in polar solvents compared to its chloro or pyridine analogs due to methoxy groups' electron-donating nature.
  • Crystallographic data for the pyridine analog () reveals a triclinic system with intramolecular hydrogen bonding, suggesting stable packing arrangements .

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